

In-Depth Technical Guide: Physicochemical Properties of N-Isopropylpyridazin-3-amine

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Compound of Interest

Compound Name: **N-Isopropylpyridazin-3-amine**

Cat. No.: **B109044**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **N-Isopropylpyridazin-3-amine**. Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

Quantitative data for **N-Isopropylpyridazin-3-amine** (CAS: 1248509-73-0) is not readily available in peer-reviewed literature. The following table summarizes the basic molecular information for **N-Isopropylpyridazin-3-amine** and provides computed data for its positional isomer, 6-Isopropylpyridazin-3-amine, for comparative purposes.[\[1\]](#)[\[2\]](#)

Property	N-Isopropylpyridazin-3-amine	6-Isopropylpyridazin-3-amine (Isomer)	Data Type
CAS Number	1248509-73-0[3]	570416-37-4[1]	Experimental
Molecular Formula	C ₇ H ₁₁ N ₃ [3]	C ₇ H ₁₁ N ₃ [1]	---
Molecular Weight	137.18 g/mol [3]	137.18 g/mol [1]	Calculated
Melting Point	Data not available	Data not available	---
Boiling Point	Data not available	Data not available	---
Solubility	Data not available	Data not available	---
pKa	Data not available	Data not available	---
logP	Data not available	0.7[1]	Computed (XLogP3)

Note: The data for 6-Isopropylpyridazin-3-amine should be used with caution as positional isomers can have significantly different physicochemical properties.

Experimental Protocols

The following are detailed methodologies for the experimental determination of core physicochemical properties, adaptable for a research setting.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

- **Sample Preparation:** A small amount of the dry, powdered **N-Isopropylpyridazin-3-amine** is packed into a capillary tube to a height of 2-3 mm.[5][6] The tube is then tapped to ensure the sample is compact.[5][6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- **Determination:** The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting range.[7] A second, more precise

measurement is then made with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.[7]

- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8][9]

- Sample Preparation: A small volume (a few milliliters) of **N-Isopropylpyridazin-3-amine** is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8] The Thiele tube is designed to ensure uniform heating of the oil bath.
- Determination: The Thiele tube is gently heated. Initially, a stream of air bubbles will emerge from the capillary tube. The heating is continued until a rapid and continuous stream of vapor bubbles is observed. The heat is then removed.
- Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][11]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the solubility of a compound in water.

- Sample Preparation: An excess amount of **N-Isopropylpyridazin-3-amine** is added to a known volume of purified water in a sealed flask.
- Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
- Quantification: The concentration of **N-Isopropylpyridazin-3-amine** in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13][14]

- Sample Preparation: A known amount of **N-Isopropylpyridazin-3-amine** is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[12] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[13]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve. [15] For a basic compound like an amine, the pKa corresponds to the pH at which half of the amine molecules are protonated.

logP Determination (HPLC Method)

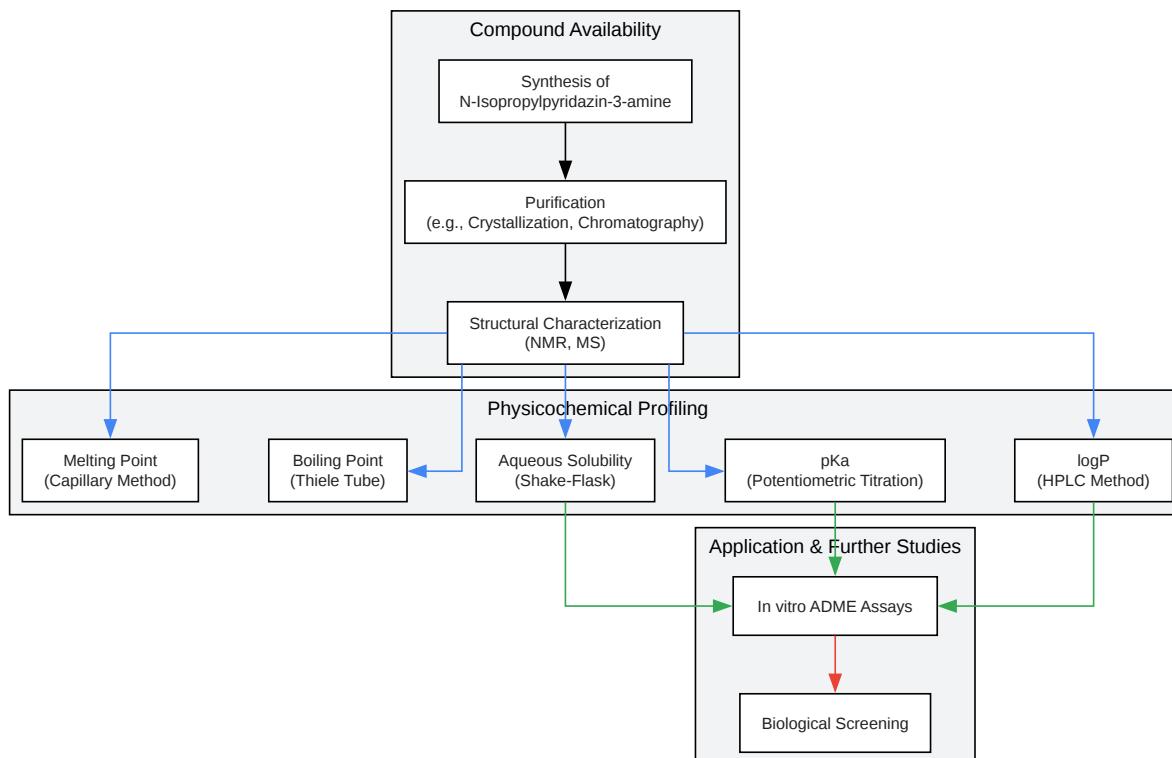
The partition coefficient (logP) between octanol and water can be estimated using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

- Column and Mobile Phase: A non-polar stationary phase (e.g., C18 column) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

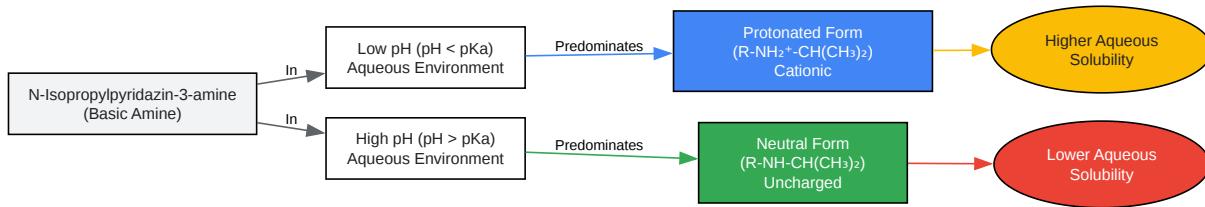
- Calibration: A series of reference compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
- Sample Analysis: **N-Isopropylpyridazin-3-amine** is injected onto the column under the same conditions as the reference compounds, and its retention time is measured.
- Calculation: The retention factor (k') for **N-Isopropylpyridazin-3-amine** is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **N-Isopropylpyridazin-3-amine**.

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Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.



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Caption: Logical relationship between pH, protonation state, and aqueous solubility.

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